

1H-Indazol-3-ol: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B1208877

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to act as a versatile pharmacophore.[1] Among its derivatives, **1H-Indazol-3-ol**, also known as indazolone, represents a key building block for the development of a diverse array of biologically active compounds. Its unique structural and electronic properties allow for the facile introduction of various substituents, enabling the fine-tuning of pharmacological profiles. Derivatives of **1H-Indazol-3-ol** have demonstrated a remarkable breadth of therapeutic potential, including anti-cancer, kinase inhibitory, anti-inflammatory, and neuroprotective activities.[1][2] This technical guide provides a comprehensive overview of the **1H-Indazol-3-ol** scaffold, detailing its synthesis, physicochemical properties, and its application in the design of potent and selective therapeutic agents, supported by experimental protocols and quantitative data.

Physicochemical Properties of 1H-Indazol-3-ol

The physicochemical properties of the **1H-Indazol-3-ol** core are crucial for its behavior in biological systems and for its utility as a scaffold in drug design. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂ O	[3]
Molecular Weight	134.14 g/mol	[3]
Appearance	White to beige crystalline powder	[3]
Melting Point	245-248 °C	[3]
logP	1.14	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	2	[3]
pKa	8.3 (acidic), 0.9 (basic)	[3]
Solubility	Soluble in DMSO and methanol.	[4]

Synthesis of the 1H-Indazol-3-ol Scaffold

The synthesis of the **1H-Indazol-3-ol** core can be achieved through several synthetic routes, most commonly involving the cyclization of appropriately substituted benzene precursors. A widely utilized method involves the use of isatin or derivatives of 2-aminobenzoic acid.

General Synthetic Protocol from Isatin

A common and effective method for the preparation of **1H-Indazol-3-ol** is through the ring-opening and subsequent recyclization of isatin (1H-indole-2,3-dione).

Experimental Protocol:

- **Ring Opening of Isatin:** Isatin (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents). The mixture is heated to reflux for 1-2 hours, resulting in the formation of the sodium salt of 2-aminophenylglyoxylic acid.
- **Diazotization:** The reaction mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, followed by the slow addition of

hydrochloric acid until the solution is acidic. This step forms the diazonium salt.

- **Reduction and Cyclization:** A reducing agent, such as stannous chloride (SnCl_2) in concentrated hydrochloric acid, is added portion-wise to the cooled diazonium salt solution. The mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The acidic conditions facilitate the cyclization to form **1H-Indazol-3-ol**.
- **Work-up and Purification:** The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure **1H-Indazol-3-ol**.

Applications in Medicinal Chemistry and Biological Activities

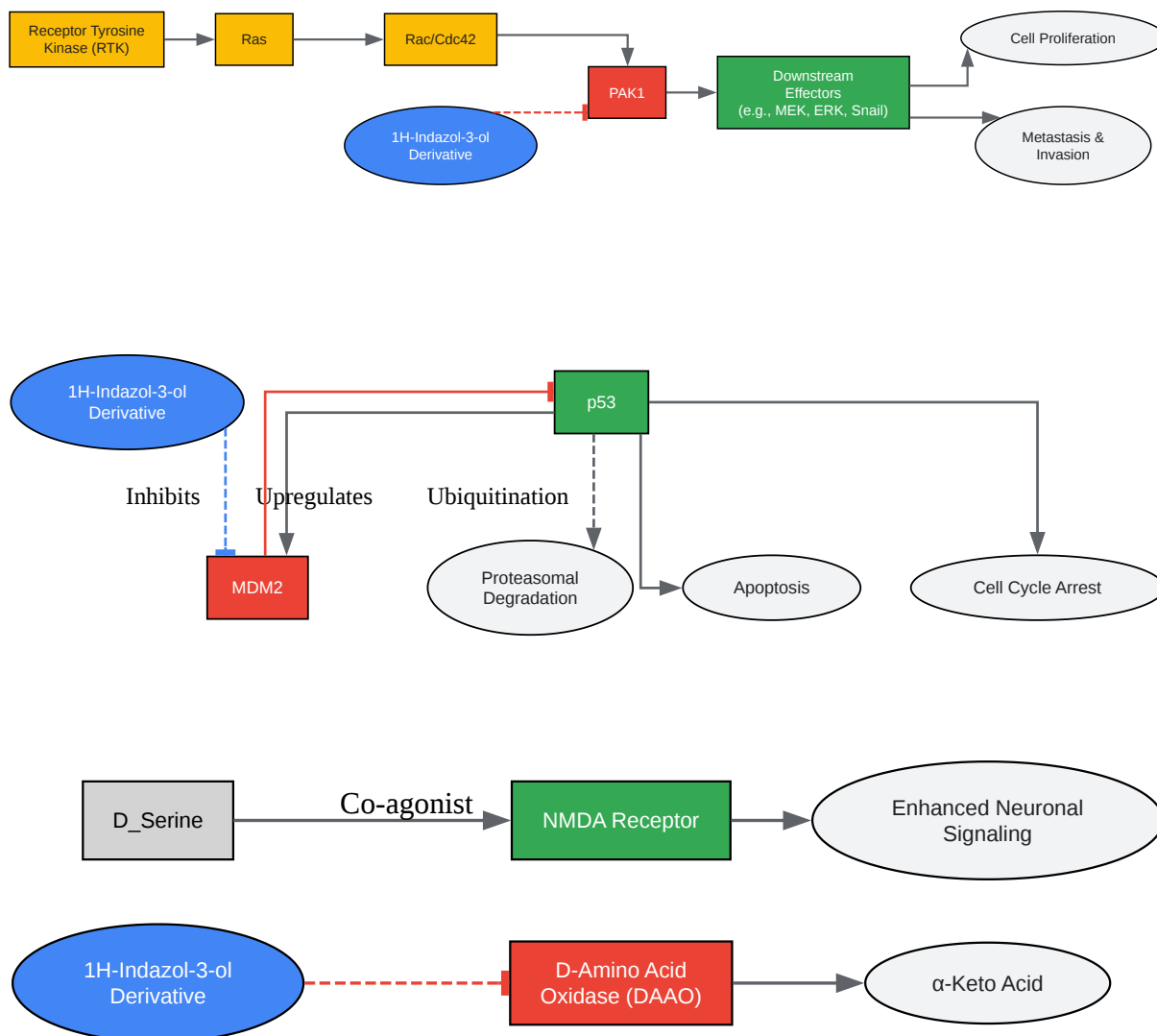
The **1H-Indazol-3-ol** scaffold has been successfully employed to generate a multitude of derivatives with potent biological activities. The subsequent sections will delve into specific examples of these applications, including their role as kinase inhibitors, anti-cancer agents, and D-amino acid oxidase inhibitors.

Kinase Inhibitors

Derivatives of **1H-Indazol-3-ol** have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Aberrant activation of p21-activated kinase 1 (PAK1) is associated with tumor progression, making it a promising target for anti-cancer drug discovery.^[5] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.^[5]

Signaling Pathway for PAK1 Inhibition



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